

Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Nitro-1H-indazole-3-carbaldehyde

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A detailed examination of the ^1H and ^{13}C NMR spectra of **6-Nitro-1H-indazole-3-carbaldehyde** is presented, alongside a comparative analysis with related nitroindazole isomers. This guide provides researchers, scientists, and drug development professionals with essential spectral data, experimental protocols, and a logical workflow for the structural elucidation of this important class of compounds.

6-Nitro-1H-indazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry, with the nitro-substituted indazole core being a prevalent scaffold in the development of various therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such molecules. This guide offers a comprehensive analysis of the ^1H and ^{13}C NMR spectra of **6-Nitro-1H-indazole-3-carbaldehyde** and compares its spectral features with other positional isomers to highlight the influence of the nitro group's position on the chemical shifts and coupling constants.

^1H and ^{13}C NMR Spectral Data

The ^1H and ^{13}C NMR data for **6-Nitro-1H-indazole-3-carbaldehyde** and its commercially available or synthetically accessible isomers are summarized in the tables below. All spectra were recorded in DMSO- d_6 .

Table 1: ^1H NMR Spectral Data of Nitro-1H-indazole-3-carbaldehydes in DMSO- d_6

Compound	δ 10.22 (s, 1H, CHO)	δ 8.57 (d, J=1.5 Hz, 1H)	δ 8.29 (dd, J=0.5, 8.9 Hz, 1H)	δ 8.13 (dd, J=2.0, 8.9 Hz, 1H)	Other Protons (δ , ppm)
6-Nitro-1H-indazole-3-carbaldehyde	10.22	8.57 (H-7)	8.29 (H-5)	8.13 (H-4)	-
5-Nitro-1H-indazole-3-carbaldehyde	10.19	-	-	-	8.83 (d, J=2.2 Hz, 1H, H-4), 8.36 (dd, J=9.2, 2.2 Hz, 1H, H-6), 7.97 (d, J=9.2 Hz, 1H, H-7)
7-Nitro-1H-indazole-3-carbaldehyde	Data not available in the searched literature.				

Table 2: ^{13}C NMR Spectral Data of Nitro-1H-indazole-3-carbaldehydes in DMSO- d_6

Compound	δ 187.7 (CHO)	δ 146.9	δ 124.0	δ 122.4	δ 118.7	δ 108.6	Other Carbons (δ , ppm)
6-Nitro-1H-indazole-3-carbaldehyde	187.7	146.9 (C-6)	124.0 (C-7a)	122.4 (C-4)	118.7 (C-5)	108.6 (C-7)	141.2 (C-3a), 140.8 (C-3)
5-Nitro-1H-indazole-3-carbaldehyde	187.8	143.5 (C-5)	142.1 (C-7a)	121.8 (C-7)	119.3 (C-6)	114.2 (C-4)	140.5 (C-3a), 127.2 (C-3)
7-Nitro-1H-indazole-3-carbaldehyde	Data not available in the searched literature.						

Experimental Protocols

Sample Preparation for NMR Analysis

- **Sample Weighing:** Accurately weigh 5-10 mg of the solid sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6) in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

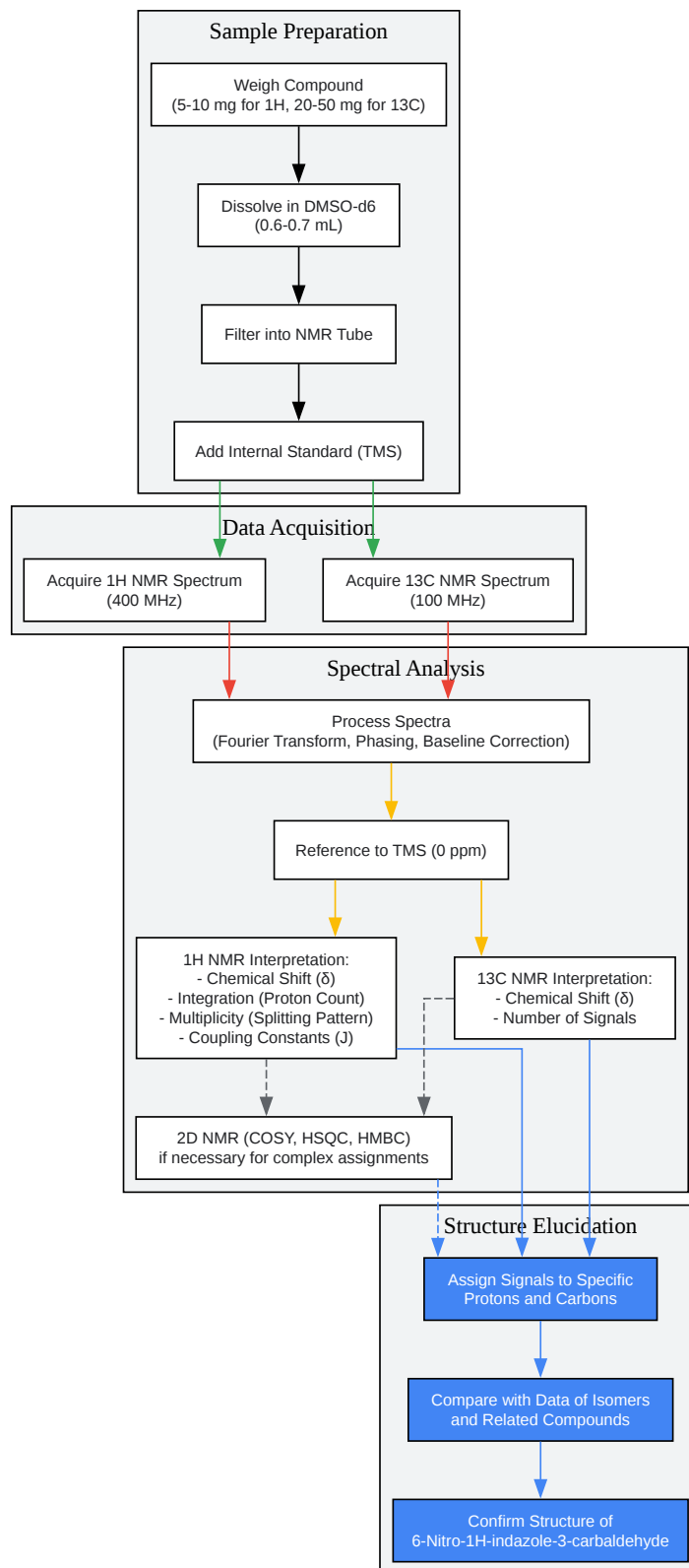
- **Standard Addition:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ 0.00 ppm).
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Parameters

- **Instrument:** Bruker Avance III HD 400 or equivalent spectrometer.
- **Frequency:** 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.
- **Solvent:** DMSO- d_6 .
- **Temperature:** 298 K.
- **^1H NMR:**
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.09 s
- **^{13}C NMR:**
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.36 s

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the ^1H and ^{13}C NMR analysis of **6-Nitro-1H-indazole-3-carbaldehyde**.



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Caption: Workflow for the NMR analysis of **6-Nitro-1H-indazole-3-carbaldehyde**.

Comparison and Interpretation

The position of the electron-withdrawing nitro group significantly influences the electronic environment of the protons and carbons in the indazole ring, leading to distinct chemical shifts.

- **¹H NMR:** In **6-Nitro-1H-indazole-3-carbaldehyde**, the proton at the 7-position (H-7) appears as a doublet at a downfield chemical shift of 8.57 ppm due to the deshielding effect of the adjacent nitro group and the pyrazole ring. The protons H-5 and H-4 also exhibit characteristic doublet of doublets patterns. In contrast, for the 5-nitro isomer, the proton at the 4-position (H-4) is the most deshielded aromatic proton, appearing as a doublet at 8.83 ppm. The absence of data for the 7-nitro isomer prevents a direct comparison.
- **¹³C NMR:** The carbon atom directly attached to the nitro group (C-6 in the target compound) resonates at a downfield chemical shift of 146.9 ppm. This is a characteristic feature that aids in the assignment of the nitro group's position. Similarly, in the 5-nitro isomer, the C-5 carbon is observed at 143.5 ppm. The aldehyde carbon appears consistently around 187.7-187.8 ppm in both isomers.

This comparative analysis demonstrates the power of NMR spectroscopy in distinguishing between positional isomers of substituted indazoles. The detailed spectral data and protocols provided in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel indazole-based compounds.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com